5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one

Antifungal Natural Product Aspergillus niger

Research challenge: inconsistent bioactivity from generic isocoumarin analogs. 5-Hydroxyramulosin is a stereochemically validated (3R,4aS,5R) hexahydroisocoumarin providing reproducible dose-response data for SAR campaigns. - Dual activity: A. niger IC50 1.56 μg/mL, P388 leukemia IC50 2.10 μg/mL - XRD-validated absolute configuration for accurate computational modeling - Reliable reference standard for extract quantification at defined co-occurrence ratios

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
Cat. No. B11902384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1CC2C(CCC(=C2C(=O)O1)O)O
InChIInChI=1S/C10H14O4/c1-5-4-6-7(11)2-3-8(12)9(6)10(13)14-5/h5-7,11-12H,2-4H2,1H3
InChIKeyJWWNTVZAXCYTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyramulosin: Compound Class, Origin, and Key Characteristics


5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one, also designated 5-hydroxyramulosin, is a polyketide-derived hexahydroisocoumarin belonging to the benzopyran-1-one class. Originally isolated from the marine-derived fungus Phoma tropica (now Allophoma tropica) associated with the brown alga Fucus spiralis [1], the compound has subsequently been identified as the major bioactive metabolite in endophytic Phoma sp. from Cinnamomum mollissimum [2]. With a molecular formula of C₁₀H₁₄O₄ (MW 198.22 Da) and CAS registry numbers 562096-81-5 (stereochemically defined) and 1212375-18-2 (racemic/unspecified), it features a fully saturated hexahydro ring system bearing hydroxyl groups at positions 5 and 8, distinguishing it from the more common dihydro and tetrahydro congeners in the ramulosin/mellein family. The compound is commercially available from specialty chemical suppliers at purities of ≥95–98% for research use .

Why Generic Hexahydroisocoumarin Analogs Cannot Substitute


The hexahydroisocoumarin scaffold tolerates subtle structural variations—saturation state of the fused ring, number and position of hydroxyl substituents—that profoundly alter biological activity profiles. Ramulosin (8-hydroxy, no 5-OH) acts primarily as a fungal spore germination inhibitor at ppm levels [1], whereas 5-hydroxyramulosin, bearing the additional C5 hydroxyl, acquires direct cytotoxic activity against mammalian leukemia cells (P388 IC₅₀ 2.10 μg/mL) not reported for ramulosin [2]. Conversely, the dihydro analog (3R)-5-hydroxymellein exhibits antioxidant and anti-atherosclerotic properties [3] but lacks the potent anti-Aspergillus activity of the fully saturated hexahydro form (A. niger IC₅₀ 1.56 μg/mL) [2]. These divergent pharmacophores arise from a single oxidation or saturation change on the same core. Procurement of the correct saturation state and hydroxylation pattern is therefore non-negotiable for reproducing published biological outcomes; generic substitution with any in-class congener will yield a different, unpredictable activity signature.

Differentiation Evidence Against Closest Structural Analogs


Antifungal Potency Against Aspergillus niger

5-Hydroxyramulosin inhibits the vegetative growth of the fungal pathogen Aspergillus niger with an IC₅₀ of 1.56 μg/mL, determined by the standard NCCLS M38-A broth microdilution method across a concentration range of 0.04–10 μg/mL [1]. In contrast, the des-hydroxy analog ramulosin has only been reported to inhibit conidiospore germination of A. niger at 10 ppm (approximately 10 μg/mL) in agar-based assays, with no IC₅₀ value for vegetative growth available [2]. The quantitative potency metric provided for 5-hydroxyramulosin enables dose-response modeling that the germination-only data for ramulosin cannot support.

Antifungal Natural Product Aspergillus niger

Cytotoxic Activity Against P388 Leukemia Cells

5-Hydroxyramulosin exhibits concentration-dependent cytotoxicity against P388 murine leukemic cells with an IC₅₀ of 2.10 μg/mL, tested across a range of 1.99–4.10 μg/mL using a standardized P388 cytotoxicity assay [1]. The parent scaffold ramulosin (8-hydroxy-3-methyl-hexahydroisochromen-1-one, lacking the C5 hydroxyl) has no reported mammalian cytotoxicity in the published literature, consistent with its historical classification as a phytotoxin and spore germination inhibitor [2]. The introduction of the 5-OH group thus converts an exclusively antifungal/phytotoxic scaffold into a dual antifungal-cytotoxic agent, representing a functional gain-of-activity attributable to a single hydroxyl substitution.

Cytotoxicity P388 Leukemia Anticancer Natural Products

Broad-Spectrum Antimicrobial Activity in Natural Extracts

A 2:1 mixture of 5-hydroxyramulosin and biatriosporin M (the tetrahydro analog, (3R,4aS,5R)-5,8-dihydroxy-3-methyl-3,4,4a,5-tetrahydroisochromen-1-one) isolated from Pleosporales sp. BYCDW4 exhibited antimicrobial activity against four test organisms with inhibition zone diameters (IZD) of 13.67 mm (E. coli), 14.33 mm (C. albicans), 12.17 mm (B. subtilis), and 11.33 mm (S. aureus), values reported as comparable to the positive control [1]. Because the mixture contains the hexahydro and tetrahydro forms in a defined ratio, the contribution of 5-hydroxyramulosin to the overall antimicrobial spectrum is empirically established, whereas pure biatriosporin M alone has not been reported to exhibit this breadth of activity in any published study.

Antimicrobial Endophytic Fungi Inhibition Zone

Divergent Bioactivity vs. (3R)-5-Hydroxymellein

The hexahydro compound 5-hydroxyramulosin and its dihydro analog (3R)-5-hydroxymellein (5,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one) share the same hydroxylation pattern but differ in the saturation state of the fused ring (fully saturated hexahydro vs. C3–C4 double bond in the dihydro form). This single structural difference results in a complete divergence of biological activity profiles: 5-hydroxyramulosin exhibits antifungal activity (A. niger IC₅₀ 1.56 μg/mL) and cytotoxicity (P388 IC₅₀ 2.10 μg/mL) [1], while (3R)-5-hydroxymellein demonstrates antioxidant activity—superoxide anion scavenging IC₅₀ 645.3 μg/mL vs. BHA >1000 μg/mL, and linoleic acid peroxidation inhibition IC₅₀ 501.8 μg/mL vs. ASA 755.8 μg/mL [2]—along with anti-atherosclerotic effects via LDL/HDL oxidation suppression [3]. No published study reports antifungal or cytotoxic activity for (3R)-5-hydroxymellein, and conversely, no antioxidant or anti-atherosclerotic activity has been reported for 5-hydroxyramulosin.

SAR Isocoumarin Saturation State

Stereochemical Confirmation by X-Ray Crystallography

The absolute configuration of 5-hydroxyramulosin was unambiguously established as (3R,4aS,5R) by single-crystal X-ray diffraction analysis [1]. This is in contrast to ramulosin, whose relative configuration was originally assigned by chemical degradation and IR/UV spectroscopy [2], and to biatriosporin M, where configuration was inferred by NMR and Mosher's method rather than direct crystallographic determination [3]. The availability of a definitive crystallographic structure for 5-hydroxyramulosin provides an unambiguous reference for QC authentication, docking studies, and pharmacophore modeling that is unavailable or less rigorous for its closest analogs.

Stereochemistry X-Ray Crystallography Quality Control

Optimal Research and Application Scenarios


Antifungal Lead Optimization Targeting Aspergillus niger

Given the established IC₅₀ of 1.56 μg/mL against A. niger vegetative growth under standardized NCCLS M38-A conditions [1], 5-hydroxyramulosin is suitable as a starting scaffold for medicinal chemistry campaigns requiring a quantifiable antifungal potency benchmark. Unlike ramulosin, for which only qualitative germination inhibition is documented, 5-hydroxyramulosin provides a reproducible dose-response metric that enables SAR-driven optimization of the hexahydroisocoumarin pharmacophore. Procurement of the stereochemically defined (3R,4aS,5R) form ensures consistency across iterative synthesis and testing cycles.

Dual-Activity Anticancer-Antifungal Screening Cascades

The compound's concurrent cytotoxic activity against P388 murine leukemia cells (IC₅₀ 2.10 μg/mL) [1] and antifungal activity against A. niger makes it a candidate for dual-activity screening cascades in natural product-based drug discovery. This dual profile is absent in ramulosin (no cytotoxicity) and in (3R)-5-hydroxymellein (antioxidant, not cytotoxic/antifungal) [2][3]. Researchers seeking polypharmacological agents or probe molecules with activity across fungal and mammalian targets should prioritize the hexahydro form over its dihydro or des-hydroxy analogs.

Antimicrobial Extract Standardization and QC

The defined 2:1 natural co-occurrence ratio of 5-hydroxyramulosin to biatriosporin M in bioactive fungal extracts, which yielded IZD values of 13.67–14.33 mm against E. coli and C. albicans [4], provides a quality-control benchmark for extract standardization in agricultural or cosmetic antimicrobial product development. Pure 5-hydroxyramulosin can serve as an analytical reference standard for HPLC-based quantification of this bioactive principle in complex fungal fermentation broths.

Stereochemical Reference for Crystallography and Modeling

The unambiguous absolute configuration of 5-hydroxyramulosin established by single-crystal X-ray diffraction [5] positions this compound as a reliable stereochemical reference for the hexahydroisocoumarin class. Computational chemists performing docking studies against tubulin or iNOS—targets associated with the structurally related curvulin scaffold —can use the crystallographically validated coordinates of 5-hydroxyramulosin to build accurate pharmacophore models, an advantage not afforded by ramulosin or biatriosporin M, whose configurations were determined by less definitive methods.

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